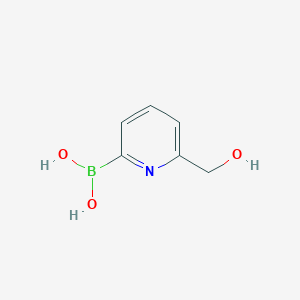

(6-(羟甲基)吡啶-2-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(6-(Hydroxymethyl)pyridin-2-yl)boronic acid, also known as HMPB acid, is a boronic acid derivative that has gained significant attention in the field of chemistry and biology due to its unique properties. It is a versatile compound that can be used for a wide range of applications, including medicinal chemistry, catalysis, and materials science.

科学研究应用

合成与催化

硼酸及其衍生物,包括类似于"(6-(羟甲基)吡啶-2-基)硼酸"的化合物,在制药行业中是至关重要的,用于活性药物成分(API)的合成。钯催化的Suzuki–Miyaura硼化反应是制备各种活性剂的主要方法,展示了硼酸在形成具有潜在抗癌和抗结核病特性的复杂有机分子中的实用性(Sanghavi等,2022)。此外,硼酸衍生物已被用于金属-配体协同作用,通过去芳香化钌夹环复合物,展示了它们在推动化学催化和潜在实现新的合成应用中的作用(Anaby等,2014)。

材料科学与分子识别

硼酸在设计用于分子识别和传感应用的材料中也起着重要作用。例如,开发了一类新型的碳水化合物结合硼酸,用于在生理条件下复合模型糖基吡喃糖,突显了它们在设计细胞表面糖脂共轭物的受体和传感器中的潜力(Dowlut & Hall, 2006)。此外,硼酸催化(BAC)揭示了它们在温和条件下激活羟基官能团的能力,促进将其转化为有用产品,这是有机合成和材料科学中的重大进展(Hall, 2019)。

发光材料和环境传感

苯酚-吡啶硼配合物的合成和发光性能展示了硼酸衍生物在创造具有潜在电子和传感技术应用的材料中的实用性。这些配合物在溶液和固态中表现出明亮的蓝色发光,可用于制备电致发光器件(Zhang et al., 2006)。

用于药物传递的纳米材料

硼酸被用于纳米粒子中,用于靶向药物传递,作为刺激响应性功能基团和靶向配体。它们独特的化学性质,如与二醇和多羟基基团形成可逆共价键,使它们在生物医学应用中具有价值,包括治疗癌症和糖尿病(Stubelius et al., 2019)。

作用机制

Target of Action

The primary target of (6-(Hydroxymethyl)pyridin-2-yl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as our compound, with a halide or pseudo-halide, catalyzed by a palladium(0) complex .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound transfers the organic group from boron to palladium . This is a key step in the SM cross-coupling reaction, which results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The SM cross-coupling reaction is a key biochemical pathway affected by (6-(Hydroxymethyl)pyridin-2-yl)boronic acid . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

Pharmacokinetics

It’s known that the stability of boronic esters, like our compound, can be influenced by factors such as ph . The susceptibility to hydrolysis of these compounds can be considerably accelerated at physiological pH , which could impact their bioavailability.

Result of Action

The result of the action of (6-(Hydroxymethyl)pyridin-2-yl)boronic acid is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds with diverse structures and properties .

Action Environment

The action of (6-(Hydroxymethyl)pyridin-2-yl)boronic acid can be influenced by environmental factors such as pH . As mentioned earlier, the susceptibility to hydrolysis of boronic esters can be considerably accelerated at physiological pH . Therefore, the pH of the reaction environment can significantly influence the compound’s action, efficacy, and stability.

未来方向

The future directions for “(6-(Hydroxymethyl)pyridin-2-yl)boronic acid” could involve further exploration of its potential uses in organic synthesis, particularly in reactions like the Suzuki–Miyaura coupling . Additionally, the development of more efficient synthesis methods for pyridinylboronic acids and esters could also be a focus of future research .

属性

IUPAC Name |

[6-(hydroxymethyl)pyridin-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c9-4-5-2-1-3-6(8-5)7(10)11/h1-3,9-11H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGHHPVWINHRMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)CO)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590554 |

Source

|

| Record name | [6-(Hydroxymethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1207749-62-9 |

Source

|

| Record name | [6-(Hydroxymethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid](/img/structure/B60181.png)

![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)

![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)